5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O3/c1-25-17-9-8-16-21-13(10-23(16)22-17)11-2-4-12(5-3-11)20-18(24)14-6-7-15(19)26-14/h2-10H,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXJCBSRTHPRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromine atom at the 5-position of the imidazo[1,2-b]pyridazine ring using brominating agents such as N-bromosuccinimide (NBS).
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling with furan-2-carboxamide: This step involves the formation of an amide bond between the imidazo[1,2-b]pyridazine derivative and furan-2-carboxylic acid or its derivatives, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis. The imidazo[1,2-b]pyridazine core is known for its potential in anticancer drug development, making this compound a candidate for further investigation in oncology.
- Neuroprotective Effects : Research suggests that the compound interacts with neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound could potentially reduce neurotoxic exosome release, thereby protecting neuronal cells from degeneration.
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, indicating potential applications in treating bacterial and fungal infections. Further studies are needed to elucidate its mechanism of action against various pathogens.
Biological Studies
- Mechanism of Action : The interaction of 5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide with biological targets can modulate enzyme activities and influence biochemical pathways. This modulation is crucial for its therapeutic effects.
- Inhibition Studies : A series of studies have demonstrated the compound's inhibitory effects on nSMase2 with significant dose-dependent inhibition observed in biochemical assays.
| Study | Concentration (µM) | Inhibition (%) |
|---|---|---|
| Study 1 | 10 | 70 |
| Study 2 | 50 | 85 |
| Study 3 | 100 | 95 |
Materials Science
In addition to its biological applications, this compound is being explored for use in developing new materials with specific chemical properties. Its unique structure allows it to serve as a building block for synthesizing more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between 5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide and two closely related analogs:
Structural and Functional Insights:
Core Heterocycle Variations :
- The imidazo[1,2-b]pyridazine core in the query compound differs from imidazo[1,2-a]pyridine (Compound 84) and [1,2,4]triazolo[4,3-b]pyridazine (Compound in ). These variations alter electron distribution and binding pocket compatibility. For example, the triazolo-pyridazine core introduces a third nitrogen atom, which may enhance interactions with polar residues in target proteins .
Substituent Effects :
- The 6-methoxy group in the query compound contrasts with the 3-methyl group in the triazolo analog and the chloro substituents in Compound 84. Methoxy groups are generally associated with improved solubility but may reduce membrane permeability compared to lipophilic chloro or methyl groups .
Synthetic Accessibility :
- Compound 84 was synthesized via Suzuki-Miyaura coupling between a bromo-furan carboxamide and a boronate ester, a strategy likely applicable to the query compound . In contrast, the triazolo-pyridazine analog may require cyclization steps to form the triazole ring, adding synthetic complexity .
Potential Biological Implications: While biological data for the query compound are unavailable, Compound 84 (a Nurr1 agonist analog) and the triazolo-pyridazine compound suggest that such scaffolds are prioritized in neurodegenerative and cancer drug discovery.
Biological Activity
5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activity. The compound features a complex structure that includes a furan ring and an imidazo[1,2-b]pyridazine moiety, which are known for their diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The imidazo[1,2-b]pyridazine core is particularly noted for its capacity to modulate protein activity, which can lead to inhibition or activation of critical pathways in cellular processes .
Anticancer Properties
Recent studies have indicated that derivatives of imidazo[1,2-b]pyridazine exhibit promising anticancer activities. For instance, compounds with similar structures have been shown to inhibit RET kinase, which is implicated in various cancers. In vitro assays demonstrated moderate to high potency against cancer cell lines, suggesting that this compound may possess similar potential .
Case Study 1: Inhibition of RET Kinase
A recent study synthesized several benzamide derivatives and evaluated their activity as RET kinase inhibitors. The results showed that certain structural modifications led to enhanced inhibitory effects on RET activity. This suggests that the incorporation of the imidazo[1,2-b]pyridazine core in this compound could be similarly effective in targeting RET-related pathways in cancer therapy .
Case Study 2: Antimicrobial Screening
In another study focusing on the antimicrobial properties of imidazo derivatives, compounds were screened against various bacterial strains. The findings indicated that modifications in the side chains significantly influenced antimicrobial efficacy. While direct testing of this compound is yet to be documented, the structural parallels suggest it may exhibit similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Inhibition of RET kinase | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Modulation | Interaction with specific protein targets |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrN₄O₂ |
| Molecular Weight | 392.24 g/mol |
| CAS Number | Not specified |
| Key Functional Groups | Furan, Imidazo[1,2-b]pyridazine |
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between 5-bromofuran-2-carboxylic acid and the amine-containing imidazo[1,2-b]pyridazine intermediate. Key steps include:
- Coupling Reagents : Use HOBT/DIC or EDCI/HOBT for efficient activation of the carboxylic acid (yields ~67–85%) .
- Purification : SCX cartridge purification with sequential DCM, DMF, and MeOH washes, followed by NH₃/MeOH elution .
- Yield Optimization : Monitor reaction progress via LCMS/TLC to minimize side products. Adjust stoichiometry (e.g., 1.2–2.0 eq. of coupling reagents) and reaction time (3–24 hours) based on intermediate stability .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards. Target ≥95% purity .
- Structural Confirmation :
- NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for imidazo-pyridazine and furan moieties) and methoxy groups (δ ~3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~459.2 g/mol).
| NMR Signal | Assignment | Chemical Shift (δ, ppm) |
|---|---|---|
| Singlet | Methoxy (OCH₃) | ~3.9 |
| Multiplet | Aromatic H | 7.2–8.5 |
Q. What are the primary computational tools for predicting physicochemical properties (e.g., logP, solubility)?
- Methodological Answer :
- logP : Use SwissADME or ACD/Labs Percepta (predicted logP ~3.2).
- Solubility : Employ MarvinSketch with Abraham solvation parameters. Aqueous solubility is typically low (≤10 µM); consider DMSO stock solutions .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across in vitro assays?
- Methodological Answer : Discrepancies may arise from:
- Protein Binding : Use ultrafiltration (e.g., 2–4% HSA) to assess free fraction vs. total concentration .
- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and ATP levels (for kinase targets). Validate with positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolic Stability : Pre-incubate with liver microsomes (human/rat) to identify rapid degradation pathways .
Q. What strategies are effective for improving crystallinity in X-ray diffraction studies of this compound?
- Methodological Answer :
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) using solvent evaporation (CHCl₃/MeOH).
- Salt Formation : Test HCl or sodium salts; recrystallize from CHCl₃/EtOAc (melting points: 265–268°C observed for related salts) .
- Data Collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution data. Refine with SHELXL .
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Methodological Answer :
- Scaffold Modification : Replace bromo-furan with iodo or cyano groups to probe steric/electronic effects .
- Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) and GPCRs (e.g., β-arrestin recruitment assays).
- Data Analysis : Use IC₅₀ ratios (e.g., target vs. off-target) to calculate selectivity indices. Prioritize analogs with >100-fold selectivity .
Data Contradiction Analysis
Q. Why might in vitro potency fail to translate to in vivo efficacy in rodent models?
- Methodological Answer :
- Pharmacokinetics (PK) : Measure plasma half-life (t₁/₂) and bioavailability (F%). Low F% (<20%) suggests poor absorption or first-pass metabolism.
- Metabolite Identification : Use LC-MS/MS to detect major metabolites (e.g., demethylation at methoxy group) .
- Dosing Regimen : Adjust from single-dose to QD/BID dosing if rapid clearance is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
